isotopic purity of Enalaprilat-d5 Sodium Salt
isotopic purity of Enalaprilat-d5 Sodium Salt
An In-Depth Technical Guide to the Isotopic Purity of Enalaprilat-d5 Sodium Salt
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the principles and methodologies for determining the . It is intended for researchers, analytical scientists, and drug development professionals who utilize isotopically labeled compounds as internal standards in quantitative bioanalysis.
The Critical Role of Isotopic Purity in Bioanalysis
Enalaprilat, the active diacid metabolite of the prodrug Enalapril, is a potent angiotensin-converting enzyme (ACE) inhibitor. In pharmacokinetic (PK) and drug metabolism studies, quantitative analysis of Enalaprilat in biological matrices is crucial.[1] The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which relies on a stable isotope-labeled internal standard (SIL-IS) for accuracy and precision.[1][2]
Enalaprilat-d5 Sodium Salt (CAS: 1356922-29-6) is the preferred SIL-IS for Enalaprilat bioanalysis.[3][4][5] Its five deuterium atoms, typically on the phenyl ring, give it a mass shift of +5 Da compared to the unlabeled analyte.[6][] The fundamental assumption when using a SIL-IS is that it behaves identically to the analyte during sample extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer.[2]
The accuracy of this assumption hinges on the isotopic purity of the SIL-IS. Significant levels of unlabeled (d0) material in the internal standard can artificially inflate the measured concentration of the analyte, compromising the integrity of the entire study. Therefore, rigorous characterization of isotopic purity is not merely a quality control measure but a prerequisite for reliable and reproducible bioanalytical data.
Foundational Concepts: Defining Isotopic Purity
To properly assess isotopic purity, it is essential to understand the associated terminology.[8]
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Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule. For instance, a starting material with 99.8% D enrichment means there is a 99.8% probability of finding a deuterium atom and a 0.2% probability of finding a hydrogen atom at that site.[8]
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Isotopologues: These are molecules that are chemically identical but differ in their isotopic composition. Due to the statistical nature of chemical synthesis, a batch of Enalaprilat-d5 will inevitably contain a distribution of isotopologues: the desired d5 species, but also small amounts of d4, d3, d2, d1, and d0 molecules.[8]
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Species Abundance: This is the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are precisely d5).[8]
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Isotopic Purity: This is a comprehensive measure reflecting the proportion of the desired labeled species (d5) relative to all other isotopologues. It is often reported as the percentage of the desired isotopologue (e.g., ≥99% d5).
The primary goal of the analytical workflow is to accurately quantify the abundance of each isotopologue to provide a definitive statement on isotopic purity.
An Integrated Analytical Strategy for Purity Verification
A robust assessment of isotopic purity cannot be achieved with a single technique. A multi-faceted approach combining high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is required. This dual-pronged strategy creates a self-validating system where MS quantifies the distribution of isotopologues and NMR confirms the location of the labels and the overall degree of deuteration.
Caption: Integrated workflow for isotopic purity assessment.
Quantitative Analysis by High-Resolution Mass Spectrometry (HRMS)
HRMS is the cornerstone for determining isotopic purity as it can resolve and quantify each isotopologue based on its unique mass-to-charge ratio (m/z).[8][9]
Causality Behind Experimental Choices
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Why HRMS? High-resolution instruments (e.g., Orbitrap, TOF) are essential to distinguish between isotopologue peaks, which are very close in mass. Low-resolution instruments may not provide the mass accuracy needed for confident quantification.[10]
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Why Electrospray Ionization (ESI)? ESI is a soft ionization technique that minimizes fragmentation, ensuring that the detected ions represent the intact molecular species. This is critical for accurately assessing the isotopologue distribution of the parent molecule.[9][10]
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Why Liquid Chromatography (LC)? Coupling LC to the mass spectrometer separates the analyte of interest from potential impurities, ensuring that the measured isotopic profile is solely from Enalaprilat-d5 and not from a co-eluting species.
Experimental Protocol: LC-HRMS Analysis
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Standard Preparation: Prepare a stock solution of Enalaprilat-d5 Sodium Salt in a suitable solvent (e.g., methanol or water) at a concentration of ~1 mg/mL.[] Further dilute to a working concentration of ~1 µg/mL with the initial mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure retention and good peak shape (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions (Positive ESI Mode):
-
Scan Mode: Full scan MS (not MS/MS).
-
Resolution: Set to a high value, e.g., >70,000.
-
Scan Range: A range covering the expected m/z values of all isotopologues (e.g., m/z 370-385 for the free acid form).
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Ionization Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for maximum signal intensity of the parent ion.
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Data Presentation and Interpretation
The analysis involves extracting the ion chromatogram for each isotopologue and integrating the corresponding peaks in the mass spectrum. The isotopic purity is calculated based on the relative abundance of the d5 peak compared to the sum of all isotopologue peaks.
Table 1: Representative Isotopologue Distribution Data for Enalaprilat-d5
| Isotopologue | Species | Theoretical m/z (Free Acid, [M+H]⁺) | Observed Relative Abundance (%) |
|---|---|---|---|
| d0 | C₁₈H₂₅N₂O₅⁺ | 377.1763 | 0.05 |
| d1 | C₁₈H₂₄DN₂O₅⁺ | 378.1826 | 0.15 |
| d2 | C₁₈H₂₃D₂N₂O₅⁺ | 379.1889 | 0.20 |
| d3 | C₁₈H₂₂D₃N₂O₅⁺ | 380.1951 | 0.30 |
| d4 | C₁₈H₂₁D₄N₂O₅⁺ | 381.2014 | 1.20 |
| d5 | C₁₈H₂₀D₅N₂O₅⁺ | 382.2077 | 98.10 |
Note: Theoretical m/z values are for the protonated free acid form. The sodium salt will appear at different m/z values depending on the adducts formed ([M+Na]⁺, [M-Na+2H]⁺, etc.). Data is for illustrative purposes.
Isotopic Purity Calculation: Purity (%) = (Abundance of d5 / Sum of Abundances of d0 to d5) * 100 Purity (%) = (98.10 / (0.05 + 0.15 + 0.20 + 0.30 + 1.20 + 98.10)) * 100 = 98.1%
Caption: Workflow for calculating isotopic purity from HRMS data.
Structural Confirmation by NMR Spectroscopy
While MS excels at quantification, NMR spectroscopy provides orthogonal information about the location of the deuterium labels and the overall isotopic enrichment at those sites.[11][12]
Causality Behind Experimental Choices
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Why ¹H NMR? Proton NMR is exceptionally precise for measuring the small amounts of residual hydrogen at the labeled positions.[8] By comparing the integration of the signal from the deuterated phenyl ring to a non-deuterated, stoichiometric proton signal elsewhere in the molecule (e.g., the methyl group), one can calculate the degree of deuteration.
-
Why ²H NMR? Deuterium NMR directly observes the deuterium nuclei. The presence of a signal at the chemical shift corresponding to the phenyl ring provides direct evidence that the labeling has occurred at the intended positions.[13]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of Enalaprilat-d5 Sodium Salt in a suitable deuterated solvent (e.g., D₂O or Methanol-d4).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength for better signal dispersion.
-
Experiment: Standard 1D proton experiment.
-
Acquisition: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio, allowing for accurate integration of very small signals.
-
-
Data Processing and Interpretation:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Calibrate the spectrum using a reference signal (e.g., residual solvent peak).
-
Integrate the signal corresponding to the non-deuterated protons (e.g., the alanine methyl group protons, expected to integrate to 3H).
-
Carefully integrate the residual proton signals in the aromatic region (phenyl ring).
-
The percentage of deuteration can be estimated by comparing the relative integrals. For a d5-phenyl ring, the residual proton signal should be minimal.
-
The combination of a dominant d5 peak in the mass spectrum and the near-complete absence of proton signals in the aromatic region of the ¹H NMR spectrum provides a high degree of confidence in the isotopic purity and structural integrity of the material.[11]
Ensuring Trustworthiness: The Self-Validating System
The true power of this analytical approach lies in its self-validating nature. MS provides the quantitative distribution of all isotopologues, while NMR confirms that the deuteration is in the correct location. Discrepancies between the two techniques would signal a potential issue, such as isotopic scrambling or the presence of an impurity with an overlapping mass. This integrated characterization is essential for materials used as internal standards in studies intended for regulatory submission, where data integrity is paramount.[14]
References
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Shi, Y., & Xia, Y. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. [Link]
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ResearchGate. (n.d.). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. [Link]
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Veeprho. (n.d.). Enalaprilat-D5 (Na Salt) | CAS 1356922-29-6. [Link]
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Concert Pharmaceuticals. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]
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Royal Society of Chemistry. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]
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American Chemical Society Publications. (2009). Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. Organic Letters. [Link]
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ResolveMass Laboratories Inc. (n.d.). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
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Wikipedia. (n.d.). Isotopic analysis by nuclear magnetic resonance. [Link]
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U.S. Food and Drug Administration. (n.d.). Guidance for Industry and Researchers. [Link]
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U.S. Food and Drug Administration. (2024). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. [Link]
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PubMed Central. (2023). NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. [Link]
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YouTube. (2022). abundance of the carbon-13 isotope & 13C NMR spectroscopy. [Link]
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Artis Standards. (n.d.). Enalaprilat-d5 Sodium Salt. [Link]
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Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
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ResearchGate. (2016). Determination of Enalapril and Enalaprilat in human K2-EDTA plasma by a new HILIC MS/MS method. [Link]
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